molecular formula C6H6N2 B3022709 4-methyl-1H-pyrrole-3-carbonitrile CAS No. 40167-38-2

4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B3022709
CAS No.: 40167-38-2
M. Wt: 106.13 g/mol
InChI Key: XFDDOTKUCLKYAV-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₆H₆N₂ It features a pyrrole ring substituted with a methyl group at the 4-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-1H-pyrrole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methyl-3-nitrobenzonitrile with a reducing agent such as iron powder in the presence of acetic acid can yield this compound . Another method involves the condensation of 4-methyl-3-aminobenzonitrile with formic acid, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: 4-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-methyl-1H-pyrrole-3-methanamine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparison with Similar Compounds

4-methyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds such as:

    4-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with the cyano group at the 2-position.

    4-methyl-1H-pyrrole-3-carboxylic acid: Oxidized form with a carboxylic acid group instead of a cyano group.

    4-methyl-1H-pyrrole-3-methanamine: Reduced form with an amine group instead of a cyano group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

4-methyl-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5-3-8-4-6(5)2-7/h3-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDOTKUCLKYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396559
Record name 4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40167-38-2
Record name 3-Cyano-4-methylpyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40167-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-1H-pyrrole-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80396559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-pyrrole-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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